molecular formula C14H11NO4 B14729140 2-(1,3-Benzodioxol-5-ylamino)benzoic acid CAS No. 5876-53-9

2-(1,3-Benzodioxol-5-ylamino)benzoic acid

Cat. No.: B14729140
CAS No.: 5876-53-9
M. Wt: 257.24 g/mol
InChI Key: SZNBYURCUPNFSH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylamino)benzoic acid is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a benzodioxole ring attached to an amino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)benzoic acid typically involves the reaction of 1,3-benzodioxole with an appropriate amine to form the intermediate, which is then subjected to further reactions to introduce the benzoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-ylamino)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzodioxole or benzoic acid rings.

    Other benzodioxole-containing compounds: Such as safrole and piperonal, which share the benzodioxole moiety but differ in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of the benzodioxole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5876-53-9

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)benzoic acid

InChI

InChI=1S/C14H11NO4/c16-14(17)10-3-1-2-4-11(10)15-9-5-6-12-13(7-9)19-8-18-12/h1-7,15H,8H2,(H,16,17)

InChI Key

SZNBYURCUPNFSH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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